5-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H16ClNO2S and its molecular weight is 321.82. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
- Glycogen Phosphorylase Inhibitors : Compounds similar to the specified chemical have been investigated for their potential as glycogen phosphorylase (GP) inhibitors. For example, derivatives of N-bicyclo-5-chloro-1H-indole-2-carboxamide with a hydroxy moiety have shown potent inhibitory activity. These compounds have been explored for their potential to regulate glucose levels, demonstrating significant pharmacokinetic profiles with high oral bioavailability and extended plasma half-lives, making them candidates for diabetes management (Onda et al., 2008).
Material Science and Photovoltaics
- Solvent Additives for Polymer-Fullerene Solar Cells : Studies on solvent additives, including 1,2,3,4-tetrahydronaphthalene (THN), have demonstrated their effectiveness in tuning the photovoltaic performance of solar cells. The inclusion of such additives influences film formation, enhancing phase segregation and crystallinity in polymer phases, which leads to improved charge separation and efficiency in solar cells (Sio et al., 2011).
Anticancer and Antibacterial Research
- Anticancer and Antibacterial Compounds : The synthesis and evaluation of new polyfunctional 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives have indicated promising antioxidant and tumor inhibitory activities. Some derivatives have shown significant potency against liver cancer cells, comparable to reference drugs, highlighting the potential of structurally related compounds in oncological research (Hamdy et al., 2013).
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-carboxamide is Factor Xa, a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in blood clotting and inflammation .
Mode of Action
this compound acts by inhibiting both free Factor Xa and Factor Xa bound in the prothrombinase complex . This inhibition disrupts the coagulation cascade, preventing the formation of thrombin, a key enzyme in blood clotting .
Biochemical Pathways
The compound’s action primarily affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby disrupting the coagulation cascade and preventing clot formation .
Pharmacokinetics
The compound’s ability to inhibit both free and bound factor xa suggests it may have good bioavailability
Result of Action
The primary result of the compound’s action is the prevention of blood clot formation . This can be beneficial in conditions where there is a risk of abnormal clotting, such as deep vein thrombosis and pulmonary embolism .
properties
IUPAC Name |
5-chloro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-14-6-5-13(21-14)15(19)18-10-16(20)8-7-11-3-1-2-4-12(11)9-16/h1-6,20H,7-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOIMBCHDXMJDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=C(S3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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